molecular formula C21H26O10S2 B12103506 Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside

Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside

Cat. No.: B12103506
M. Wt: 502.6 g/mol
InChI Key: LETWHQSOZHSWKU-UHFFFAOYSA-N
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Description

  • Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside (CAS number: 54497-89-1) is a compound used as a protective agent for drugs. It enhances their pharmacological activity and preserves their stability. Additionally, it finds applications in research related to various diseases, particularly those involving carbohydrate metabolism.
  • Preparation Methods

    • The synthetic route involves the reaction of α-D-glucopyranoside with p-toluenesulfonyl chloride (tosyl chloride) to form the corresponding tosylated glucopyranoside. The specific reaction conditions and industrial production methods may vary, but this general approach is commonly employed.
  • Chemical Reactions Analysis

    • Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside can undergo various reactions, including nucleophilic substitutions, oxidations, and reductions.
    • Common reagents include tosyl chloride, sodium iodide, and acetic anhydride.
    • Major products formed depend on the specific reaction conditions and the functional groups involved.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its interactions with carbohydrate-binding proteins.

      Industry: Used in the synthesis of pharmaceutical intermediates.

  • Mechanism of Action

    • The exact mechanism by which Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets or pathways.
  • Comparison with Similar Compounds

    • Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside is structurally related to other tosylated glucopyranosides, such as Methyl 4,6-O-benzylidene-2,3-di-O-p-toluenesulfonyl-α-D-glucopyranoside.
    • Its uniqueness lies in its specific substitution pattern and potential applications.

    Properties

    Molecular Formula

    C21H26O10S2

    Molecular Weight

    502.6 g/mol

    IUPAC Name

    [3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate

    InChI

    InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3

    InChI Key

    LETWHQSOZHSWKU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O

    Origin of Product

    United States

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